3,3,4-Trifluorooxathietane 2,2-dioxide
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Overview
Description
3,3,4-Trifluorooxathietane 2,2-dioxide is a fluorinated organic compound with the molecular formula C3H3F3O3S. This compound belongs to the class of oxathietanes, which are heterocyclic compounds containing both sulfur and oxygen atoms in a three-membered ring structure. The presence of fluorine atoms in the molecule imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trifluorooxathietane 2,2-dioxide typically involves the reaction of fluorinated precursors with sulfur-containing reagents. One common method involves the reaction of 1,1,2,2-tetrafluoroethane with thionyl chloride under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired oxathietane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in specialized reactors designed to handle the corrosive nature of the reagents and the high reactivity of the intermediates.
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trifluorooxathietane 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted oxathietanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,4-Trifluorooxathietane 2,2-dioxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 3,3,4-Trifluorooxathietane 2,2-dioxide involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms in the molecule enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide: This compound has an additional fluorine atom compared to 3,3,4-Trifluorooxathietane 2,2-dioxide, which affects its chemical properties and reactivity.
1,2-Oxathietane, 3,4,4-trifluoro-3-(trifluoromethyl)-, 2,2-dioxide:
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the oxathietane ring structure. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C2HF3O3S |
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Molecular Weight |
162.09 g/mol |
IUPAC Name |
3,3,4-trifluorooxathietane 2,2-dioxide |
InChI |
InChI=1S/C2HF3O3S/c3-1-2(4,5)9(6,7)8-1/h1H |
InChI Key |
CQIFDMHBFDAHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(S(=O)(=O)O1)(F)F)F |
Origin of Product |
United States |
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